An In-depth Technical Guide to Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB: A Cleavable Linker for Antibody-Drug Conjugates
An In-depth Technical Guide to Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB: A Cleavable Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and application of the cleavable linker, Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB. This linker is a critical component in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted therapeutics.
Introduction
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is a sophisticated, multi-component linker designed for the covalent attachment of cytotoxic payloads to monoclonal antibodies. Its strategic design ensures stability in systemic circulation and facilitates the specific release of the active drug within the target cancer cells. This linker incorporates a protease-cleavable peptide sequence, a self-immolative spacer, and a polyethylene (B3416737) glycol (PEG) spacer to enhance aqueous solubility.[1][2][3] The key components of this linker are:
-
Fmoc (Fluorenylmethyloxycarbonyl): A base-labile protecting group for the N-terminus, crucial during solid-phase peptide synthesis to ensure sequential and controlled assembly of the peptide sequence.[4]
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PEG3 (Polyethylene Glycol, 3 units): A hydrophilic spacer that increases the aqueous solubility of the linker and the resulting ADC, which can help to prevent aggregation.[3]
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Ala-Ala-Asn (Alanine-Alanine-Asparagine): A tripeptide sequence that is specifically recognized and cleaved by the lysosomal protease legumain, which is often overexpressed in tumor cells.[1][2][5]
-
Trt (Trityl): An acid-labile protecting group for the side chain of asparagine, preventing unwanted side reactions during synthesis.[4]
-
PAB (p-Aminobenzyl Alcohol): A self-immolative spacer that, following the enzymatic cleavage of the peptide sequence, undergoes a 1,6-elimination reaction to release the conjugated payload in its active form.[6]
Physicochemical Properties
The fundamental properties of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference(s) |
| Chemical Formula | C₆₀H₆₆N₆O₁₁ | [3][7] |
| Molecular Weight | 1047.2 g/mol | [3][8] |
| CAS Number | 2055042-69-6 | [3][7] |
| Appearance | White to off-white solid | |
| Purity | Typically >95% (as determined by HPLC) | [3][7] |
| Solubility | Soluble in DMSO and DMF. | [9] |
| Storage Conditions | Recommended storage at -20°C. | [3] |
Mechanism of Action in Antibody-Drug Conjugates
The functionality of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is realized through a multi-step process that ensures the targeted delivery and controlled release of a cytotoxic payload. The general workflow of an ADC utilizing this linker is depicted below.
The Ala-Ala-Asn peptide sequence within the linker is specifically designed to be a substrate for legumain, a lysosomal protease.[1][5] The cleavage of this sequence initiates the release of the cytotoxic drug.
Enzymatic Cleavage and Payload Release
The specificity of the Ala-Ala-Asn sequence for legumain offers an alternative to the more commonly used Val-Cit linkers, which are substrates for cathepsin B.[1][5] Studies have shown that Asn-containing linkers are efficiently cleaved by lysosomal legumain.[1] The cleavage occurs between the asparagine residue and the p-aminobenzyl alcohol (PAB) spacer.
Following the legumain-mediated cleavage of the amide bond, the exposed aniline (B41778) of the PAB spacer initiates a spontaneous 1,6-elimination reaction. This "self-immolation" results in the release of the unmodified, active payload and the formation of an aza-quinone methide byproduct.
Experimental Protocols
The following sections provide representative protocols for the synthesis of the linker and its conjugation to an antibody. These are generalized procedures and may require optimization for specific applications.
Solid-Phase Peptide Synthesis (SPPS) of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB
This protocol outlines the manual synthesis of the linker on a solid support.
Materials:
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Rink Amide resin
-
Fmoc-Asn(Trt)-OH
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Fmoc-Ala-OH
-
Fmoc-NH-PEG3-COOH
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling (Asn):
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF (5 min, then 15 min).
-
Wash the resin thoroughly with DMF and DCM.
-
In a separate vial, pre-activate Fmoc-Asn(Trt)-OH (3 eq.) with HATU (3 eq.) and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Peptide Elongation (Ala-Ala):
-
Repeat the Fmoc deprotection and coupling steps for the two Alanine residues using Fmoc-Ala-OH.
-
-
PEG Spacer Coupling:
-
Perform a final Fmoc deprotection.
-
Couple Fmoc-NH-PEG3-COOH using the same activation and coupling procedure.
-
-
PAB Moiety Attachment:
-
Deprotect the Fmoc group from the PEG spacer.
-
Couple p-aminobenzyl alcohol (PAB-OH) to the free amine. This step may require different coupling conditions and should be optimized.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the linker from the resin and remove the Trt protecting group.
-
Precipitate the crude product in cold diethyl ether.
-
-
Purification: Purify the crude linker by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.
Antibody-Drug Conjugation
This protocol describes a general method for conjugating the linker-payload construct to an antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Linker-payload construct with a maleimide (B117702) functional group
-
Conjugation buffer (e.g., PBS with EDTA)
-
Quenching reagent: N-acetylcysteine
-
Purification system: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a controlled molar excess of TCEP to partially reduce the interchain disulfide bonds, exposing free thiol groups. The TCEP concentration and incubation time should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
-
Linker-Payload Conjugation:
-
Remove excess TCEP using a desalting column.
-
Immediately add the maleimide-functionalized linker-payload construct to the reduced antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
-
Quenching:
-
Add an excess of N-acetylcysteine to quench any unreacted maleimide groups on the linker-payload.
-
-
Purification:
-
Purify the ADC from unconjugated antibody, excess linker-payload, and other reagents using SEC or HIC.
-
-
Characterization:
-
Characterize the final ADC to determine the average DAR, aggregation levels, and in vitro potency.
-
Conclusion
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is a highly specialized and versatile linker for the development of next-generation ADCs. Its unique legumain-cleavable sequence provides an alternative to traditional cathepsin-cleavable linkers, potentially offering a different selectivity profile. The inclusion of a PEG spacer enhances its physicochemical properties, and the self-immolative PAB spacer ensures efficient release of the active payload. The detailed understanding of its structure, properties, and mechanism of action, as outlined in this guide, is crucial for its successful implementation in the design and synthesis of innovative and effective antibody-drug conjugates.
References
- 1. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional studies of legumain–mycocypin complexes revealed a competitive, exosite-regulated mode of interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB, ADC linker, 2055042-69-6 | BroadPharm [broadpharm.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fmoc-Asn(trt)-Asn(trt)-OH - Standard Daicel Pharma [daicelpharmastandards.com]
